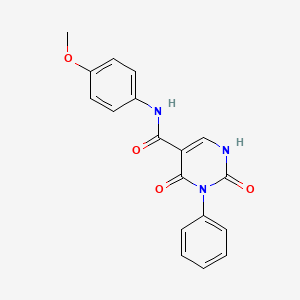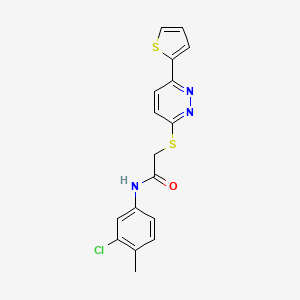![molecular formula C14H14BrN5O3 B11286963 Methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11286963.png)
Methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound featuring a tetrazolo[1,5-a]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the tetrazolo[1,5-a]pyrimidine core, followed by functionalization at specific positions.
-
Formation of the Tetrazolo[1,5-a]pyrimidine Core
Starting Materials: 2-aminopyrimidine and sodium azide.
Reaction Conditions: The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures (100-150°C) to form the tetrazolo[1,5-a]pyrimidine core.
-
Bromination and Methoxylation
Starting Materials: The tetrazolo[1,5-a]pyrimidine core, bromine, and methanol.
Reaction Conditions: Bromination is typically performed using bromine in an inert solvent like dichloromethane at room temperature. Methoxylation is achieved by reacting the brominated intermediate with methanol in the presence of a base such as sodium methoxide.
-
Esterification
Starting Materials: The brominated and methoxylated tetrazolo[1,5-a]pyrimidine intermediate and methyl chloroformate.
Reaction Conditions: Esterification is carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
化学反应分析
Types of Reactions
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like DMF or DMSO at moderate temperatures (50-100°C).
Products: Substituted derivatives at the bromine position.
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Conducted in aqueous or organic solvents at varying temperatures depending on the oxidizing agent.
Products: Oxidized derivatives, potentially at the methoxy or methyl groups.
-
Reduction Reactions
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Typically performed in anhydrous solvents such as ether or THF at low temperatures.
Products: Reduced derivatives, possibly affecting the nitro or carbonyl groups if present.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Medicine
Antimicrobial Agents: Explored for its antimicrobial properties against various bacterial and fungal strains.
Anticancer Research: Studied for its potential cytotoxic effects on cancer cell lines.
Industry
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which Methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. It may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA bases, potentially disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
Tetrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Bromo- and Methoxy-Substituted Aromatics: Compounds with similar substituents on different aromatic cores.
Uniqueness
Methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of a tetrazolo[1,5-a]pyrimidine core with bromo and methoxy substituents, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
属性
分子式 |
C14H14BrN5O3 |
|---|---|
分子量 |
380.20 g/mol |
IUPAC 名称 |
methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H14BrN5O3/c1-7-11(13(21)23-3)12(20-14(16-7)17-18-19-20)8-4-5-10(22-2)9(15)6-8/h4-6,12H,1-3H3,(H,16,17,19) |
InChI 键 |
XXZSQHAXWBDKOW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)OC)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11286883.png)

![N-(4-Hydroxy-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-4-(propan-2-yloxy)benzamide](/img/structure/B11286891.png)
![N-(4-ethylphenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide](/img/structure/B11286897.png)
![1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine](/img/structure/B11286904.png)
![4-Methyl-6-(4-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11286905.png)
![N-(3-fluorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11286917.png)
![1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B11286921.png)
![3-(3-nitrophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11286929.png)
![2-[(4-Benzylpiperidino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11286942.png)

![2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11286953.png)
![3-[(4-Methylphenoxy)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11286955.png)
![2,5-Dimethylphenyl [5-(1-pyrrolidinyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone](/img/structure/B11286971.png)
